methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Overview

Description

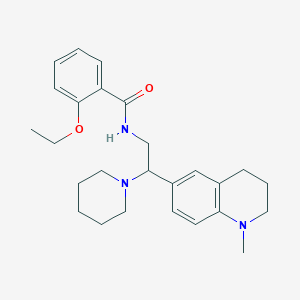

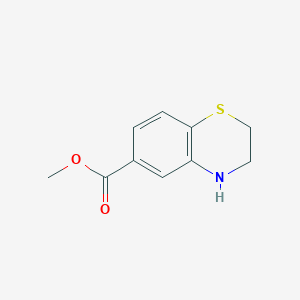

“Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” is a solid compound with a melting point of 142 - 143°C .Scientific Research Applications

Proteomics Research

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is available for purchase as a product for proteomics research applications. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification, quantification, and study of protein-protein interactions within this field .

Aldose Reductase Inhibition

A series of benzothiadiazine-1,1-dioxide compounds, which are structurally related to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, have been developed as aldose reductase inhibitors. Aldose reductase is an enzyme involved in diabetic complications; thus, inhibitors can be used in diabetes research and treatment .

Antimalarial Research

Compounds structurally similar to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate have been explored as species-selective inhibitors for antimalarial research. For example, DSM265 is a specific inhibitor of PfDHODH with activity against P. falciparum but not P. vivax .

Anticancer Activity

Benzothiadiazine derivatives have been investigated for their potential anticancer activity. Although not directly linked to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, these studies suggest possible applications in cancer research due to structural similarities .

Synthesis of Dihydropyrimidinones (DHPMs)

Optimized conditions using related compounds have been applied in the synthesis of a diversity of 2-oxo/thio DHPMs. These are important intermediates in pharmaceuticals and could indicate potential synthetic applications for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Neuropharmacology

Benzothiadiazine derivatives have been synthesized and tested as activators of AMPA receptors in neuropharmacological research. These compounds could potentially be used in the study of neurological disorders and the development of neuropharmaceuticals .

Antifungal Applications

Derivatives based on the benzothiadiazine scaffold have shown substantial antifungal activities against various phytopathogenic fungi in agricultural research. This suggests potential antifungal applications for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Broad Biological Activities

Benzothiazine derivatives have been found to possess a range of biological activities including anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties. These diverse activities provide multiple avenues for scientific research applications of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Santa Cruz Biotechnology Springer Link - The novel scaffold 1,2,4-benzothiadiazine MDPI - Identification of 3,4-Dihydro Springer Link - Novel anti-cancer agents MDPI - Highly Efficient Synthesis [Springer Link - Design and Synthesis](https://link.springer.com/content/pdf/10.1007/s40242-020-016

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzothiazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

Its physicochemical properties suggest that it may have high gastrointestinal absorption and moderate lipophilicity, which could influence its distribution and bioavailability .

properties

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZWODHWKQUXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)

![N-(4-fluorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2926381.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)